molecular formula C4H4N2O2 B008544 N-(4-Isoxazolyl)formamide CAS No. 108511-99-5

N-(4-Isoxazolyl)formamide

Cat. No. B008544
M. Wt: 112.09 g/mol
InChI Key: FCHPAKBRWMFSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Isoxazolyl)formamide, also known as Isoformamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of N-(4-Isoxazolyl)formamide is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antitumor and anti-inflammatory properties.

Biochemical And Physiological Effects

N-(4-Isoxazolyl)formamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body, including increased muscle tone and improved cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-Isoxazolyl)formamide in lab experiments is its versatility. It can be used in various chemical reactions and can be easily synthesized using a variety of methods. However, one of the limitations of using N-(4-Isoxazolyl)formamide is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols when working with it.

Future Directions

There are many potential future directions for research involving N-(4-Isoxazolyl)formamide. One area of research that has received a lot of attention is the development of new pharmaceuticals and agrochemicals based on this compound. There is also potential for further research into the mechanism of action of N-(4-Isoxazolyl)formamide and its potential applications in treating various diseases and conditions.
In conclusion, N-(4-Isoxazolyl)formamide is a versatile compound that has many potential applications in scientific research. It has been extensively studied for its potential as a reagent in various chemical reactions and as a building block in the synthesis of various pharmaceuticals and agrochemicals. Further research is needed to fully understand its mechanism of action and potential applications in treating various diseases and conditions.

Synthesis Methods

N-(4-Isoxazolyl)formamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-nitroso-N,N-dimethylaniline with formic acid. The reaction takes place in the presence of a catalyst, such as copper powder or copper sulfate, and yields N-(4-Isoxazolyl)formamide as the final product.

Scientific Research Applications

N-(4-Isoxazolyl)formamide has been extensively studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds. It has also been used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

N-(1,2-oxazol-4-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-5-4-1-6-8-2-4/h1-3H,(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHPAKBRWMFSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549979
Record name N-1,2-Oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isoxazolyl)formamide

CAS RN

108511-99-5
Record name N-1,2-Oxazol-4-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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